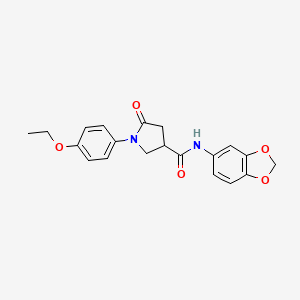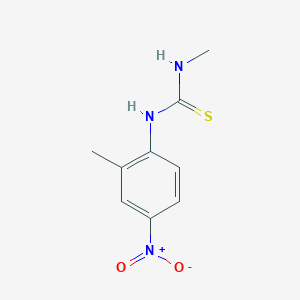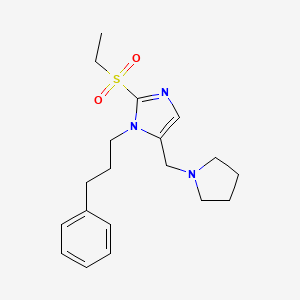![molecular formula C16H13ClF3NOS B4114933 2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4114933.png)
2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide, also known as CP-47,497, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. This compound is known to have a high affinity for the cannabinoid receptors CB1 and CB2 in the brain, which are responsible for the psychoactive effects of cannabis.
Wirkmechanismus
2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for the effects of cannabis on the central nervous system. The compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models, including the modulation of neurotransmitter release, the inhibition of inflammation, and the reduction of oxidative stress. The compound has also been shown to have anti-tumor effects in vitro, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide for laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors in vitro and in vivo. However, one of the main limitations of the compound is its potential for abuse and dependence, which makes it difficult to use in human clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide, including the development of new pain medications based on the compound, the investigation of its potential neuroprotective effects in conditions such as Alzheimer's and Parkinson's disease, and the development of new cancer therapies based on its anti-tumor effects. Additionally, further studies are needed to better understand the potential risks and benefits of the compound for human use.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine such as pain management, neuroprotection, and cancer treatment. The compound has been shown to have analgesic effects in animal models of acute and chronic pain, making it a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-14-8-4-12(17)5-9-14)15(22)21-13-6-2-11(3-7-13)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHIFWHSJOAYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4114852.png)


![4-[(4-chlorophenyl)sulfonyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B4114877.png)

![methyl 5-ethyl-2-({[(2-methyl-4-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114897.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114901.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114902.png)
![N-cyclohexyl-N'-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,2-hydrazinedicarbothioamide](/img/structure/B4114907.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4114936.png)

![N-(4-butylphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4114951.png)